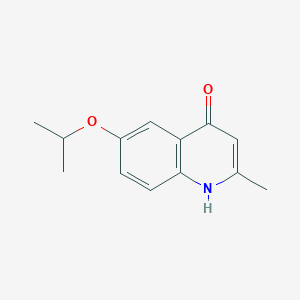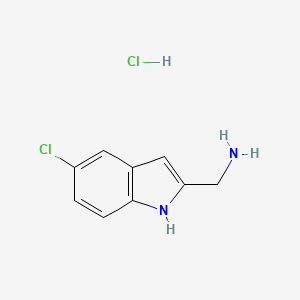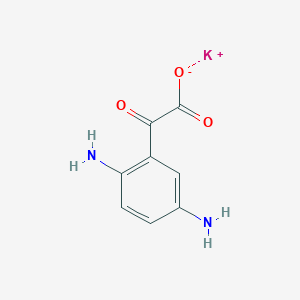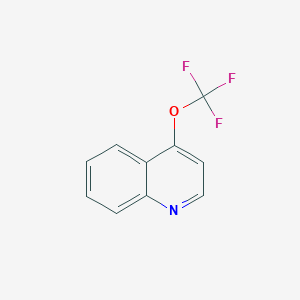
6-Isobutoxyquinolin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Isobutoxyquinolin-3-amine is a heterocyclic aromatic compound with the molecular formula C13H16N2O. It is a derivative of quinoline, a structure known for its wide range of applications in medicinal and industrial chemistry. The compound features a quinoline core substituted with an isobutoxy group at the 6th position and an amine group at the 3rd position, making it a unique entity in the realm of organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Isobutoxyquinolin-3-amine can be achieved through various methods, including classical and modern synthetic routes. One common approach involves the Friedländer synthesis, where an aniline derivative reacts with a carbonyl compound under acidic conditions to form the quinoline core.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, such as transition metals, and green chemistry approaches, such as solvent-free reactions or the use of ionic liquids .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Isobutoxyquinolin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.
Major Products: The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines .
Applications De Recherche Scientifique
6-Isobutoxyquinolin-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-Isobutoxyquinolin-3-amine involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. It can also interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Quinoline: The parent compound, known for its wide range of applications in medicinal chemistry.
Isoquinoline: A structural isomer of quinoline with similar chemical properties but different biological activities.
6-Methoxyquinolin-3-amine: A compound with a methoxy group instead of an isobutoxy group, showing different reactivity and biological activity.
Uniqueness: 6-Isobutoxyquinolin-3-amine is unique due to the presence of the isobutoxy group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable entity for various applications .
Propriétés
Formule moléculaire |
C13H16N2O |
|---|---|
Poids moléculaire |
216.28 g/mol |
Nom IUPAC |
6-(2-methylpropoxy)quinolin-3-amine |
InChI |
InChI=1S/C13H16N2O/c1-9(2)8-16-12-3-4-13-10(6-12)5-11(14)7-15-13/h3-7,9H,8,14H2,1-2H3 |
Clé InChI |
KQAKZUUXRYRRSK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COC1=CC2=CC(=CN=C2C=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B11890253.png)

![7-Methyl-2,4-diazaspiro[5.5]undecane-1,3,5-trione](/img/structure/B11890266.png)
![7-(Cyclopentylmethyl)-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B11890273.png)

![4-(Trifluoromethyl)benzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B11890282.png)






![5-Benzyl-5-azaspiro[2.5]octan-8-one](/img/structure/B11890323.png)
